4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a hexyl group, a methylbenzene sulfinyl group, and an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one typically involves the reaction of hexyl bromide with 4-methylbenzenesulfinic acid in the presence of a base to form the corresponding sulfone. This intermediate is then subjected to cyclization under acidic conditions to yield the oxolanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The oxolanone ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexyl-5-(4-methylbenzene-1-sulfonyl)oxolan-2-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Hexyl-5-(4-methylbenzene-1-thio)oxolan-2-one: Similar structure but with a thioether group instead of a sulfinyl group.
4-Hexyl-5-(4-methylbenzene-1-oxy)oxolan-2-one: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
4-Hexyl-5-(4-methylbenzene-1-sulfinyl)oxolan-2-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the hexyl group, methylbenzene sulfinyl group, and oxolanone ring creates a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
918404-23-6 |
---|---|
Molekularformel |
C17H24O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-hexyl-5-(4-methylphenyl)sulfinyloxolan-2-one |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-14-12-16(18)20-17(14)21(19)15-10-8-13(2)9-11-15/h8-11,14,17H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
FXWHMHLXXDNHRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC(=O)OC1S(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.